molecular formula C8H7BrN2O4 B1388149 Methyl 3-bromo-4-methyl-5-nitropicolinate CAS No. 1150618-07-7

Methyl 3-bromo-4-methyl-5-nitropicolinate

Cat. No. B1388149
M. Wt: 275.06 g/mol
InChI Key: WDQAQQWKIJKMSZ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-methyl-5-nitropicolinate” is a chemical compound with the molecular formula C8H7BrN2O4 . It has an average mass of 275.056 Da and a mono-isotopic mass of 273.958923 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-methyl-5-nitropicolinate” consists of a pyridine ring substituted with bromo, methyl, and nitro groups, and a carboxylate ester .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-methyl-5-nitropicolinate” is a solid compound . Its molecular formula is C8H7BrN2O4, and it has an average mass of 275.056 Da and a mono-isotopic mass of 273.958923 Da .

Scientific Research Applications

  • Scientific Field : Organic Chemistry, specifically Heterocyclic Chemistry .
  • Application Summary : This compound is used in the synthesis of isothiazoles, which are five-membered heterocycles. Isothiazoles find uses as pharmaceuticals, dyes, and agrochemicals .
  • Methods of Application/Experimental Procedures : The reaction of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate with concentrated H2SO4 at approximately 20°C led to a slow, but complete, consumption of the starting isothiazole and isolation of the desired compound .
  • Results/Outcomes : The desired compound was isolated in an excellent 93% yield. The product was isolated as colorless plates, and its structure was confirmed by UV-vis and FTIR spectroscopy .
  • Scientific Field : Soil Biology and Fertility .
  • Application Summary : This compound is used as a biological nitrification inhibitor. It’s applied to soils to inhibit the process of nitrification, which is the conversion of ammonia to nitrate by soil bacteria .
  • Methods of Application/Experimental Procedures : The compound is applied to soils at rates of 500 and 1000 mg kg −1. The effects of the inhibitor on the gross nitrification rate and on the abundance and community composition of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) are then studied .
  • Results/Outcomes : The application of the inhibitor resulted in an 18.3–55.5% reduction in the gross nitrification rate in acidic soil and a 14.1–20.2% reduction in calcareous soil .
  • Scientific Field : Soil Biology and Fertility .
  • Application Summary : This compound is used as a biological nitrification inhibitor. It’s applied to soils to inhibit the process of nitrification, which is the conversion of ammonia to nitrate by soil bacteria .
  • Methods of Application/Experimental Procedures : The compound is applied to soils at rates of 500 and 1000 mg kg −1. The effects of the inhibitor on the gross nitrification rate and on the abundance and community composition of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) are then studied .
  • Results/Outcomes : The application of the inhibitor resulted in an 18.3–55.5% reduction in the gross nitrification rate in acidic soil and a 14.1–20.2% reduction in calcareous soil .

Safety And Hazards

“Methyl 3-bromo-4-methyl-5-nitropicolinate” is labeled with the signal word “Warning” and has several precautionary statements including P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-4-5(11(13)14)3-10-7(6(4)9)8(12)15-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQAQQWKIJKMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653954
Record name Methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-methyl-5-nitropicolinate

CAS RN

1150618-07-7
Record name Methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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